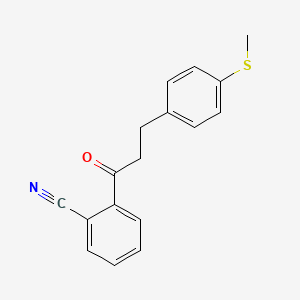
3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Vue d'ensemble
Description
The compound "3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and synthesis methods that could be relevant to the synthesis and analysis of similar compounds. For instance, the synthesis of substituted pyrroles and thiophenes is described, which involves the manipulation of functional groups that are also present in the target compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of substituted thiophenes starts from a condensation reaction between 2-cyano acetamide and 1,4-dithiane-2,5-diol, followed by several steps to introduce various functional groups . Similarly, the synthesis of dimethylpyrrole derivatives involves a two-step process starting from the reduction of a carboethoxy-substituted pyrrole . These methods could potentially be adapted for the synthesis of "3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and properties. The papers provided do not directly analyze the molecular structure of "3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone," but they do discuss the characterization of similar compounds using techniques such as IR, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of the target compound, providing insights into its electronic configuration and spatial arrangement.
Chemical Reactions Analysis
The papers describe various chemical reactions, including Michael addition, cycloaddition, and Knoevenagel condensation, which are fundamental in constructing complex organic molecules . These reactions are often used to introduce new functional groups or to build cyclic structures, which could be relevant when considering the reactivity of "3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone" in various chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone" are not discussed in the provided papers, the methods used for the analysis of similar compounds can be applied. The characterization of new compounds typically involves determining their melting points, solubility, stability, and reactivity under different conditions . These properties are essential for understanding the behavior of the compound in both chemical reactions and potential applications.
Applications De Recherche Scientifique
Biodegradation of Dimethylphenols
Biodegradation pathways of dimethylphenols : A study explored the biodegradation of various dimethylphenol isomers, including 3,4-dimethylphenol, in aquatic environments. Bacterial strains capable of degrading these compounds through different catabolic pathways were identified, highlighting the potential for bioremediation applications in treating phenolic compound pollution in water bodies (Viggor et al., 2002).
Electrosynthesis Applications
Electrosynthesis of organic compounds : Electrosynthesis techniques have been applied to the reduction of propiophenone derivatives, leading to the production of specific organic compounds. One study described the synthesis of 3,4-diphenylhexane-3,4-diol via the electrosynthetic reduction of propiophenone, showcasing the versatility of electrosynthesis in organic chemistry (Lyalin et al., 2006).
Spectroscopic and Theoretical Investigations
Spectroscopic properties and tautomerism : The spectroscopic properties and enol-keto tautomerism of compounds containing 3,4-dimethylphenyl groups have been studied, providing valuable information on their structural dynamics and electronic properties. These investigations contribute to a deeper understanding of the chemical behavior of such compounds, with implications for materials science and molecular engineering (Demircioğlu et al., 2014).
Applications in Polymer Science
Synthesis and characterization of polymers : Research has focused on the synthesis of polymers containing dimethylphenyl and other related groups, exploring their applications in creating new materials with desirable properties such as conductivity and thermal stability. Studies have developed methods for introducing dimethylphenylsilyl groups into carbohydrates, with implications for the synthesis of glycosyl donors and the production of semiconducting polymers (Pedersen & Pedersen, 2020).
Propriétés
IUPAC Name |
ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-9-8-14(2)15(3)12-16/h5-9,12-13H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHIQJGNDWNAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644833 | |
| Record name | Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
CAS RN |
898779-02-7 | |
| Record name | Ethyl 3-[3-(3,4-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















